molecular formula C9H10Cl2N2O2 B12969444 Ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate

Ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate

Cat. No.: B12969444
M. Wt: 249.09 g/mol
InChI Key: MFFSYKYXWMXJOE-UHFFFAOYSA-N
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Description

Ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate typically involves the reaction of ethyl acetoacetate with 2,4,6-trichloropyrimidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl acetoacetate attacks the chlorinated pyrimidine ring, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium ethoxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in an organic solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products like ethyl 4-amino-6-chloro-2-ethylpyrimidine-5-carboxylate or ethyl 4,6-dimethoxy-2-ethylpyrimidine-5-carboxylate can be formed.

    Oxidation and Reduction Products: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds used in various chemical industries.

Mechanism of Action

The mechanism of action of ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The compound’s chlorine atoms and carboxylate group allow it to form strong interactions with target proteins, leading to the desired biological effect. The exact molecular targets and pathways can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

  • Ethyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate
  • Ethyl 4,6-dichloro-2-phenylpyrimidine-5-carboxylate
  • Ethyl 4,6-dichloro-2-isopropylpyrimidine-5-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl groups at position 2 and chlorine atoms at positions 4 and 6 makes it a versatile intermediate for further chemical modifications.

Biological Activity

Ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with two chlorine substituents at the 4 and 6 positions and an ethyl carboxylate group at the 5 position. Its molecular formula is C10_{10}H10_{10}Cl2_{2}N2_2O2_2 with a molecular weight of approximately 245.1 g/mol.

Research indicates that this compound may interact with various biological targets, particularly enzymes involved in metabolic pathways. Its potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor in specific biochemical pathways, affecting enzyme activity related to inflammation and cancer progression.
  • Antimicrobial Properties : Preliminary studies have suggested its effectiveness against certain microbial strains, indicating potential applications in treating infections.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description Reference
Antimicrobial Exhibits notable antimicrobial properties against various strains.
Anti-inflammatory Demonstrates significant anti-inflammatory effects by inhibiting COX enzymes.
Anticancer Shows potential as an anticancer agent through modulation of kinase activity.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of chlorine atoms at the 4 and 6 positions enhances the compound's ability to inhibit specific enzymes involved in inflammatory responses and cancer cell proliferation. Studies have shown that modifications to the ethyl group can significantly alter potency and selectivity against various biological targets .

Case Studies

  • Anti-inflammatory Effects : In vitro studies revealed that derivatives of ethyl pyrimidines exhibited potent inhibition of COX-2 activity, with IC50_{50} values comparable to standard anti-inflammatory drugs such as celecoxib .
    Compound IC50_{50} (μM)
    Ethyl 4,6-dichloro...0.04 ± 0.09
    Celecoxib0.04 ± 0.01
  • Anticancer Activity : Research on related compounds has demonstrated their ability to inhibit kinases associated with cancer progression, suggesting a similar potential for this compound .
  • Antimicrobial Studies : The compound has shown efficacy against specific bacterial strains in preliminary tests, indicating its possible role as an antimicrobial agent.

Properties

Molecular Formula

C9H10Cl2N2O2

Molecular Weight

249.09 g/mol

IUPAC Name

ethyl 4,6-dichloro-2-ethylpyrimidine-5-carboxylate

InChI

InChI=1S/C9H10Cl2N2O2/c1-3-5-12-7(10)6(8(11)13-5)9(14)15-4-2/h3-4H2,1-2H3

InChI Key

MFFSYKYXWMXJOE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C(=N1)Cl)C(=O)OCC)Cl

Origin of Product

United States

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